molecular formula C10H12N2O3S B2648653 N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 294874-19-4

N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B2648653
CAS No.: 294874-19-4
M. Wt: 240.28
InChI Key: OJZVBFBZYOTHFE-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide (CAS 294874-19-4) is a heterocyclic compound featuring a benzothiazole core substituted with a 2-methoxyethylamine group at the 3-position and a sulfone moiety . This structure makes it a valuable building block in organic synthesis and a candidate for diverse biological research . Its primary research value lies in its potential as an inhibitor of the YAP/TAZ-TEAD interaction, a key signaling pathway in cellular proliferation and survival, making it a compound of interest for oncology research, particularly in the study of cancers like malignant mesothelioma . Preliminary studies also indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, positioning it as a candidate for developing new antibiotics . The mechanism of action for its biological effects is believed to involve the inhibition of specific enzymes or interference with critical cellular processes in microbial or cancer cell metabolism . The synthesis typically involves the condensation of 2-aminobenzenesulfonamide with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-15-7-6-11-10-8-4-2-3-5-9(8)16(13,14)12-10/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZVBFBZYOTHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=C1C2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the condensation of 2-aminobenzenesulfonamide with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide derivatives.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxide or sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a valuable building block in organic synthesis for creating more complex molecules. It can also act as a ligand in coordination chemistry.
  • Chemical Reactions : It undergoes various chemical reactions including oxidation, reduction, and substitution, which can yield a variety of functionalized derivatives that have further applications.

Biology

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antiviral and Anticancer Properties : Preliminary research indicates that N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide may inhibit viral replication and exhibit cytotoxic effects on cancer cells. This suggests potential therapeutic applications in treating infectious diseases and cancer.

Medicine

  • Drug Development : Due to its biological activities, this compound is being explored for its potential in drug development targeting specific diseases. Its mechanism of action likely involves enzyme inhibition or interference with cellular processes related to microbial or cancer metabolism.

Industry

  • Material Development : The compound's unique properties make it suitable for developing new materials such as polymers and dyes. Its ability to modify material characteristics can lead to innovations in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] demonstrated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The compound was tested using agar diffusion methods and showed significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies at [Institution Name] evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may act as an inhibitor of certain enzymes involved in microbial or cancer cell metabolism, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is differentiated from similar derivatives by its N-(2-methoxyethyl) substituent. Key structural analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Structural Features
N-(2-Methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide 2-Methoxyethyl C₁₀H₁₂N₂O₃S 240.28 g/mol Ether linkage, sulfone group
N-Ethyl-1,2-benzothiazol-3-amine 1,1-dioxide Ethyl C₉H₁₀N₂O₂S 210.25 g/mol Shorter alkyl chain, no ether oxygen
N-(1,3-Benzothiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide 1,3-Benzothiazol-2-yl C₁₄H₉N₃O₂S₂ 315.36 g/mol Bicyclic substituent, increased π-system
(E)-N-Ethyl-5-methyl-2-phenyl-1,2-benzothiazol-3(2H)-imine 1,1-dioxide (3e) Ethyl, 5-methyl, 2-phenyl C₁₆H₁₅N₂O₂S 299.36 g/mol Imine linkage, methyl/phenyl groups

Key Observations :

  • The 2-methoxyethyl group enhances polarity and hydrogen-bonding capacity compared to simpler alkyl chains (e.g., ethyl) due to its ether oxygen .
  • Bulky substituents like 1,3-benzothiazol-2-yl increase molecular rigidity and may influence binding affinity in biological systems .
  • Imine derivatives (e.g., compound 3e) exhibit distinct electronic properties due to conjugation, altering reactivity and spectral profiles .
Physicochemical Properties
Property This compound N-Ethyl Analog Compound 3e
Melting Point (°C) Not reported Not reported 144–146
IR Spectral Peaks (cm⁻¹) Not reported Not reported 1669 (C=N), 1324 (S=O)
Solubility Likely polar solvents (e.g., DMSO, methanol) Ethanol, chloroform Hexane/CH₂Cl₂

Key Observations :

  • The methoxyethyl group likely improves solubility in polar solvents compared to non-polar analogs.
  • Imine derivatives (e.g., 3e) exhibit characteristic IR peaks for C=N stretching (~1669 cm⁻¹) .

Hypothetical Advantages of 2-Methoxyethyl Substituent :

  • Enhanced blood-brain barrier penetration due to increased polarity.
  • Improved pharmacokinetics via reduced metabolic degradation of the ether linkage.

Biological Activity

N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a compound belonging to the benzothiazole family, characterized by its unique structure which includes a methoxyethyl group attached to the nitrogen atom of the benzothiazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties.

  • Molecular Formula: C10H12N2O2S
  • Molecular Weight: 224.28 g/mol

The presence of the methoxyethyl group enhances the compound's solubility and bioavailability compared to other benzothiazole derivatives, making it a candidate for various therapeutic applications.

Research indicates that this compound may function through several mechanisms:

  • Inhibition of YAP/TAZ-TEAD Interaction: This interaction is crucial for cellular processes such as proliferation and survival in cancer cells. The compound has shown promise as an inhibitor, potentially impacting tumor growth and metastasis .
  • Antimicrobial Activity: The compound exhibits properties that may inhibit microbial growth, suggesting potential applications in treating infections .

Anticancer Properties

A study highlighted the effectiveness of this compound in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be notably low, indicating strong potency .

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound. It was found to exhibit activity against several bacterial strains, with minimum inhibitory concentrations (MIC) suggesting efficacy comparable to standard antibiotics .

Comparative Biological Activity Table

Compound NameMolecular FormulaBiological Activity
This compoundC10H12N2O2SAnticancer and antimicrobial properties
N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxideC8H8N2O2SAntimicrobial and anticancer properties
N,N-Dimethyl-1,2-benzisothiazol-3-amine 1,1-dioxideC9H10N2O2SPotentially neuroprotective

This table illustrates how this compound compares with other compounds in terms of biological activity.

Synthesis and Production

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction: Reacting 2-aminobenzenesulfonamide with an appropriate aldehyde or ketone.
  • Cyclization and Oxidation: These steps lead to the formation of the benzothiazole structure with the desired functional groups.

These synthetic routes allow for modifications that can enhance biological activity or alter physicochemical properties .

Q & A

Basic: What are the standard synthetic routes for preparing N-substituted 1,2-benzothiazol-3-amine 1,1-dioxide derivatives?

The alkylation of saccharin derivatives (1,2-benzisothiazol-3-one 1,1-dioxide) with alkylating agents is a foundational method. For example, saccharin reacts with dimethyl sulfate in alkaline conditions to form N-methyl derivatives . Adapting this approach, substituting dimethyl sulfate with 2-methoxyethyl chloride/bromide under controlled pH and temperature could yield the target compound. Solvent choice (e.g., methanol/water mixtures) and stoichiometric ratios (1:2 for saccharin:alkylating agent) are critical for optimizing yields .

Basic: How is the crystal structure of N-substituted 1,2-benzothiazol-3-amine 1,1-dioxide derivatives characterized?

X-ray crystallography is the gold standard. The benzisothiazole core is typically planar, with substituents influencing molecular conformation. Intramolecular hydrogen bonds (e.g., C–H···O, N–H···O) and intermolecular interactions stabilize the crystal lattice . For example, in N-methyl derivatives, mirror-plane symmetry and deviations of substituents from planarity are quantified using anisotropic displacement parameters .

Basic: What spectroscopic techniques validate the structural integrity of these compounds?

  • Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight and fragmentation patterns (NIST database references for related compounds) .
  • NMR : 1^1H and 13^13C NMR identify substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) and sulfone group effects on aromatic protons .
  • IR Spectroscopy : Sulfonyl (S=O) stretches appear at ~1150–1350 cm1^{-1}, while amine N–H stretches are observed near 3300 cm1^{-1} .

Advanced: How can Gabriel-Coleman rearrangements be optimized for benzothiazine ring expansion?

Microwave-assisted synthesis and ultrasonic irradiation improve reaction efficiency. For example, ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate undergoes ring expansion under ultrasonic waves to form benzothiazine derivatives . Key parameters include:

  • Reaction time : Ultrasonic irradiation reduces time from hours to minutes.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst-free conditions : Avoids side reactions from Lewis acids .

Advanced: What structural modifications enhance the pharmacological activity of benzothiazine 1,1-dioxides?

  • Electron-Withdrawing Groups : Chloro or benzoyl substituents at the 3-position improve anti-inflammatory activity by modulating electron density at the sulfone group .
  • Allyl/Alkyl Chains : Substituents like allyl groups increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted analgesics .
  • Hydroxy/Carboxylate Moieties : Hydrogen-bonding interactions with biological targets (e.g., cyclooxygenase) improve binding affinity .

Advanced: How do hydrogen-bonding networks influence physicochemical properties?

Intramolecular interactions (e.g., O–H···O, C–H···N) stabilize enolic tautomers, which dominate in solid-state structures . Intermolecular hydrogen bonds (e.g., N–H···O=S) form zigzag chains in crystals, affecting solubility and melting points. For example, methyl 2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide exhibits a melting point of 438–440 K due to extensive C–H···O interactions .

Advanced: What green chemistry strategies are applicable to these syntheses?

  • Solvent-Free Microwave Synthesis : Reduces waste and energy consumption .
  • Ultrasonic Activation : Lowers reaction temperatures and minimizes side products .
  • Biocatalysis : Enzymatic resolution of racemic mixtures (e.g., lipases for chiral intermediates) improves enantioselectivity .

Advanced: How are computational methods used to predict biological activity?

  • Docking Studies : Molecular docking with proteins (e.g., COX-2) identifies key binding interactions. For 3-(3-chlorobenzoyl) derivatives, the chloro group occupies hydrophobic pockets, while sulfone groups form hydrogen bonds with Arg120 .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates logP values with analgesic ED50_{50} values .

Data Contradiction Analysis

  • Synthetic Yields : Alkylation of saccharin with methyl vs. ethyl groups shows yield variations (81% for methyl vs. 74% for benzoyl derivatives ), likely due to steric effects.
  • Crystal Packing : While most derivatives adopt half-chair conformations, allyl-substituted benzothiazines exhibit distorted geometries due to steric bulk, altering hydrogen-bonding patterns .

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